7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 7th position and a nitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method is the one-pot tandem cyclization/bromination reaction. This process involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes the cyclization and subsequent bromination without the need for a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo-pyridine ring system can be further functionalized through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or TBHP are often used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its interactions with biological targets and its potential as a bioactive molecule.
Industrial Applications: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-7-carbonitrile
- 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
- 3-Substituted imidazo[1,2-a]pyridines
Uniqueness: 7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities .
Properties
Molecular Formula |
C8H4BrN3 |
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Molecular Weight |
222.04 g/mol |
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H |
InChI Key |
QITPSPXPANBKTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2C#N)C=C1Br |
Origin of Product |
United States |
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